5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE
Overview
Description
5-Fluoro-[1,1’-biphenyl]-2-carbaldehyde: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl structure with a fluorine atom attached to one of the benzene rings and an aldehyde group attached to the other ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-[1,1’-biphenyl]-2-carbaldehyde typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a fluorinated arylboronic acid and an aryl halide in the presence of a palladium catalyst and a base such as potassium phosphate. The reaction is usually carried out in a solvent mixture of tetrahydrofuran (THF) and water under reflux conditions .
Industrial Production Methods: Industrial production of 5-fluoro-[1,1’-biphenyl]-2-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-Fluoro-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 5-Fluoro-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-[1,1’-biphenyl]-2-carbaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its biphenyl structure is found in various biologically active molecules, making it a valuable scaffold for developing new therapeutic agents .
Industry: The compound is used in the production of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 5-fluoro-[1,1’-biphenyl]-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, facilitating various nucleophilic addition reactions. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific drug design .
Comparison with Similar Compounds
- 5-Fluoro-[1,1’-biphenyl]-4-carbaldehyde
- 2-Fluoro-[1,1’-biphenyl]-4-carbaldehyde
- 3-Fluoro-[1,1’-biphenyl]-4-carbaldehyde
Comparison: 5-Fluoro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the position of the fluorine atom and the aldehyde group on the biphenyl structure. This specific arrangement can influence its reactivity and the types of reactions it undergoes. For example, the position of the fluorine atom can affect the compound’s electronic properties and its interaction with other molecules .
Properties
IUPAC Name |
4-fluoro-2-phenylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-12-7-6-11(9-15)13(8-12)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIMKRCDFOQWLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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